1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine

Description

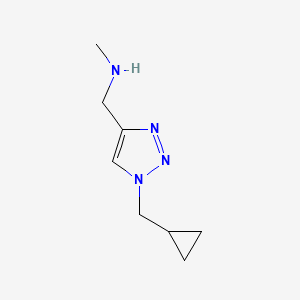

1-(1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)-N-methylmethanamine is a triazole-based compound featuring a cyclopropylmethyl substituent at the 1-position of the triazole ring and an N-methylmethanamine group at the 4-position. The cyclopropyl group introduces steric strain and conformational rigidity, which may enhance metabolic stability and receptor-binding specificity compared to linear alkyl chains.

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-[1-(cyclopropylmethyl)triazol-4-yl]-N-methylmethanamine |

InChI |

InChI=1S/C8H14N4/c1-9-4-8-6-12(11-10-8)5-7-2-3-7/h6-7,9H,2-5H2,1H3 |

InChI Key |

JQBNFJZQOVWULL-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CN(N=N1)CC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine typically involves the cyclopropanation of an appropriate precursor followed by the formation of the triazole ring. One common method involves the use of diazo compounds, ylides, or carbene intermediates to achieve the cyclopropanation . The triazole ring can be formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring or the cyclopropylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding to enzymes or receptors. The cyclopropylmethyl group can provide steric hindrance, affecting the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine Dihydrochloride

- Molecular Formula : C₈H₁₆Cl₂N₄ ()

- Key Differences :

- Substitution: A primary ethylamine chain replaces the N-methylmethanamine group.

- Properties: The dihydrochloride salt form enhances aqueous solubility compared to the free base.

- Applications: Likely used in medicinal chemistry for its improved solubility and amine reactivity.

1-[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-(methylamino)ethan-1-ol

- Molecular Formula : C₉H₁₆N₄O ()

- Key Differences: Substitution: A hydroxyl group and methylamino side chain are present instead of N-methylmethanamine. Synthesis: Likely derived from propargyl alcohol precursors in CuAAC reactions .

N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine (10f)

- Molecular Formula : C₁₃H₁₈N₄ ()

- Key Differences :

- Substitution: A phenethyl group replaces the cyclopropylmethyl, introducing aromaticity and bulk.

- Properties: Increased lipophilicity due to the phenyl group, which may enhance blood-brain barrier penetration.

- Spectral Data: ¹H-NMR shows aromatic protons (δ 7.31–7.21) absent in the cyclopropyl-containing analog .

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine

- Molecular Formula : C₁₂H₁₅N₃O ()

- Substitution: 3-Methoxyphenyl group introduces electron-donating effects, contrasting with the electron-neutral cyclopropylmethyl.

Structural and Functional Analysis

Impact of Cyclopropylmethyl vs. Other Substituents

- Cyclopropylmethyl : Provides steric hindrance and rigidity, reducing metabolic oxidation compared to linear alkyl chains (e.g., phenethyl in 10f) .

- Aromatic Groups (e.g., Phenethyl, Naphthalenyloxy) : Enhance lipophilicity and π-π stacking interactions but may increase susceptibility to cytochrome P450-mediated metabolism .

Amine Group Variations

- N-Methylmethanamine : A secondary amine with moderate basicity (pKa ~10), suitable for targeting amine receptors.

- Primary Amines (e.g., Ethan-1-amine dihydrochloride) : Higher basicity (pKa ~9-10) and reactivity, often utilized in salt forms for improved solubility .

- Hydroxyl-Containing Amines (e.g., 2-(methylamino)ethan-1-ol): Lower logP due to hydrogen-bonding capacity, affecting membrane permeability .

Comparative Data Table

Research Implications

- Medicinal Chemistry : The cyclopropylmethyl group in the target compound may improve metabolic stability over phenyl-containing analogs .

- Material Science : Triazole cores with rigid substituents could serve as ligands in coordination polymers or catalysts.

- Future Directions : Explore biological activity (e.g., kinase inhibition) and compare with pyrazole-based analogs ().

Biological Activity

1-(1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)-N-methylmethanamine, also known as (1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis methods, and relevant case studies.

- CAS Number : 2098058-25-2

- Molecular Formula : C7H13ClN4

- Molecular Weight : 188.66 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from cyclopropylmethyl derivatives and triazole precursors. Various synthetic pathways have been documented in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that related triazole compounds exhibited potent activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole A | MCF-7 | 5.6 |

| Triazole B | Bel-7402 | 4.3 |

| 1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-N-methylmethanamine | TBD | TBD |

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives are known for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens remains to be fully characterized but is expected to follow similar trends as other triazole derivatives.

Case Studies

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated a series of triazole derivatives for their anticancer properties. Among these compounds, one derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like cisplatin. This suggests that modifications in the triazole structure can lead to enhanced biological activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various triazoles against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited potent inhibitory effects on resistant strains of Staphylococcus aureus and Candida albicans. The study underscores the potential application of triazoles in treating infections caused by resistant microorganisms.

Q & A

What are the established synthetic methodologies for synthesizing 1-(1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)-N-methylmethanamine?

Answer:

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Cycloaddition : Reaction of a cyclopropylmethyl-substituted azide with a terminal alkyne (e.g., propargylamine) under Cu(I) catalysis (CuSO₄/sodium ascorbate) .

- N-Methylation : Introduction of the methyl group via reductive amination or alkylation with methyl iodide in DMF/THF, using NaH as a base .

- Optimization : Reaction temperatures (60–80°C), pH control (7–9), and solvent selection (DMF, ethanol) are critical for yields (75–85%). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments (e.g., triazole protons at δ 7.8–8.2 ppm) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = 207.1492) .

- HPLC : Assesses purity (>98%) using C18 columns and UV detection at 254 nm .

- IR Spectroscopy : Identifies functional groups (e.g., triazole C=N stretch at ~1520 cm⁻¹) .

How can researchers address low yields in the cycloaddition step during synthesis?

Answer:

- Catalyst Optimization : Increase CuI loading to 10 mol% or use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .

- Solvent Screening : Replace DMF with toluene for better azide solubility, reducing side reactions .

- Stoichiometry : Use a 1:1.2 molar ratio of azide to alkyne to ensure complete conversion .

What strategies resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition) to cross-validate results .

- Purity Control : Ensure HPLC purity ≥98% to exclude confounding impurities .

- Meta-Analysis : Compare structure-activity relationship (SAR) studies to identify substituent-specific effects (e.g., cyclopropylmethyl vs. benzyl groups) .

How do computational models predict the compound’s interaction with serotonin receptors?

Answer:

- Molecular Docking (AutoDock Vina) : Models binding to 5-HT₂A/5-HT₇ receptors, highlighting triazole N2 interactions with Lysine residues .

- Molecular Dynamics (GROMACS) : Simulates binding stability over 100 ns, revealing hydrophobic contributions from the cyclopropylmethyl group .

- QSAR Models : Correlate logP (2.1 ± 0.3) with activity (R² > 0.8) to guide derivative design .

What physicochemical properties influence this compound’s suitability for in vivo studies?

Answer:

- LogP : 2.1 ± 0.3 (moderate lipophilicity) balances blood-brain barrier penetration and solubility .

- Aqueous Solubility : 1.2 mg/mL at pH 7.4, optimized via salt formation (e.g., hydrochloride) .

- Plasma Stability : t₁/₂ > 24 h in PBS, suitable for pharmacokinetic profiling .

How does the cyclopropylmethyl group impact metabolic stability compared to benzyl analogs?

Answer:

- CYP3A4 Resistance : Cyclopropylmethyl reduces oxidation (in vitro t₁/₂: 120 min vs. 45 min for benzyl) due to structural rigidity .

- Metabolite Profiling (LC-MS/MS) : Identifies stable amine metabolites, unlike benzyl analogs that form reactive intermediates .

What protocols ensure safe handling and storage of this compound?

Answer:

- Storage : -20°C under argon with desiccant to prevent hydrolysis .

- Handling : Use nitrile gloves and fume hoods; neutralize spills with 5% acetic acid .

What are the challenges in synthesizing enantiomerically pure derivatives?

Answer:

- Chiral Resolution : Use Chiralpak AD-H columns (HPLC) or asymmetric catalysis (Ru-phosphine complexes) to achieve >99% enantiomeric excess .

- Racemization Mitigation : Conduct N-methylation at -78°C to preserve stereochemical integrity .

How to design SAR studies to explore triazole ring modifications?

Answer:

- Substituent Screening : Introduce halogens (F, Cl) or alkyl groups (methyl, ethyl) at triazole positions 1 and 4 .

- Bioactivity Profiling : Measure IC₅₀ values against kinase targets (e.g., EGFR) using fluorescence polarization assays .

- Free-Wilson Analysis : Quantify substituent contributions to activity (e.g., cyclopropylmethyl adds +1.2 log units) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.